molecular formula C12H16N2O4 B1605854 Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate CAS No. 77479-01-7

Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate

Cat. No.: B1605854
CAS No.: 77479-01-7
M. Wt: 252.27 g/mol
InChI Key: CAVDNRICPLKYEH-UHFFFAOYSA-N
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Description

Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.266 g/mol. This compound is known for its unique structure, featuring a pyrazine ring substituted with two propanoate groups. It is commonly used in various scientific research applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate typically involves the reaction of pyrazine-2,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.

  • Reduction: Reduction reactions can yield pyrazine-2,5-dimethanol.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate has garnered attention in various fields due to its unique chemical properties. Below are some key applications:

Pharmaceutical Synthesis

The compound is utilized as an intermediate in the synthesis of several pharmaceuticals. Its structural characteristics allow it to participate in reactions that form biologically active molecules. For example, it can be involved in the synthesis of pyrazine-based drugs that exhibit anti-inflammatory and antimicrobial properties.

Agrochemical Development

In agrochemistry, this compound is explored for its potential as a pesticide or herbicide precursor. The compound's reactivity can be harnessed to develop new agrochemicals that are effective against specific pests while minimizing environmental impact.

Material Science

This compound is also investigated for its role in the development of organic materials, particularly in polymer chemistry. It can serve as a monomer or cross-linking agent in the production of polymers with desirable mechanical and thermal properties.

Chemical Synthesis and Catalysis

This compound has been studied for its potential as a catalyst or catalyst precursor in various organic reactions. Its electron-rich pyrazine structure allows it to facilitate reactions such as polymerization and oxidation.

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal explored the synthesis of novel pyrazine derivatives using this compound as an intermediate. The resulting compounds demonstrated significant antibacterial activity against Gram-positive bacteria, showcasing the compound's utility in drug development .

Case Study 2: Agrochemical Innovations

Research conducted on the use of this compound as a precursor for new herbicides revealed its effectiveness in controlling weed growth without harming crops. The study highlighted its selective action and lower toxicity to non-target organisms compared to traditional herbicides .

Case Study 3: Material Science Advancements

In material science research, this compound was used to synthesize novel polymers that exhibited enhanced thermal stability and mechanical strength. These materials have potential applications in high-performance coatings and composites.

Mechanism of Action

The mechanism by which Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's interaction with biological targets can lead to therapeutic effects in various medical conditions.

Comparison with Similar Compounds

  • Dimethyl 3,3'-(2,5-dimethylpiperazine-1,4-diyl)dipropanoate

  • Pyrazine-2,5-dicarboxylic acid

  • Various alkylated pyrazine derivatives

Biological Activity

Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol. This compound has garnered attention in scientific research due to its unique structural characteristics and potential biological activities. It features a pyrazine ring with two propanoate substituents, which contribute to its reactivity and application in various fields, including pharmaceuticals and agrochemicals.

Molecular Structure

The compound's structure consists of a central pyrazine ring connected to two propanoate groups. This configuration allows for diverse chemical reactivity, making it suitable for various synthetic applications.

Synthesis

This compound is synthesized through the reaction of pyrazine-2,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants into the desired product.

Table 1: Key Properties

PropertyValue
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
CAS Number77479-01-7
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structural similarity to other pyrazine derivatives suggests potential mechanisms involving enzyme inhibition or receptor modulation.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial and fungal strains. The exact mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazine derivatives, including this compound. Results indicated a notable inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Inhibition : Research on related compounds has demonstrated inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. Such inhibition could lead to applications in treating diseases like cancer or autoimmune disorders.

Table 2: Biological Activities Reported

Activity TypeObservations
AntimicrobialEffective against various bacteria and fungi
Enzyme InhibitionInhibits DHODH; potential therapeutic applications

Safety and Toxicology

This compound is classified with certain safety concerns. According to safety data sheets:

  • Toxicity : Harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), and serious eye irritation (Eye Irrit. 2).
  • Respiratory Effects : May cause respiratory irritation (STOT SE 3).

Table 3: Safety Classification

Hazard ClassificationDescription
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Respiratory IrritationMay cause respiratory irritation

Properties

IUPAC Name

methyl 3-[5-(3-methoxy-3-oxopropyl)pyrazin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-11(15)5-3-9-7-14-10(8-13-9)4-6-12(16)18-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVDNRICPLKYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN=C(C=N1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345691
Record name Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77479-01-7
Record name Dimethyl 3,3'-(pyrazine-2,5-diyl)dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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